molecular formula C3Cl3N3 B1664455 Cyanuric chloride CAS No. 108-77-0

Cyanuric chloride

Cat. No.: B1664455
CAS No.: 108-77-0
M. Wt: 184.41 g/mol
InChI Key: MGNCLNQXLYJVJD-UHFFFAOYSA-N
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Description

Cyanuric chloride, also known as 2,4,6-trichloro-1,3,5-triazine, is an organic compound with the formula C3Cl3N3. It appears as a white crystalline solid with a pungent odor. This compound is the chlorinated derivative of 1,3,5-triazine and is the trimer of cyanogen chloride . This compound is widely used as a precursor to herbicides, dyes, and crosslinking agents .

Mechanism of Action

Target of Action

Cyanuric chloride is a versatile compound that interacts with a variety of targets. It is primarily used in the preparation of triazine-class pesticides, especially atrazine . It also serves as a precursor to dyes and crosslinking agents . In the realm of organic synthesis, it is employed as a reagent for the conversion of alcohols into alkyl chlorides, and carboxylic acids into acyl chlorides .

Mode of Action

This compound undergoes hydrolysis upon contact with water, forming hydrochloric acid and cyanuric acid . In the preparation of pesticides and dyes, it relies on the easy displacement of the chloride with nucleophiles such as amines . In organic synthesis, it can convert alcohols into the corresponding carbonyl compounds by alternative Swern oxidation reaction .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on its application. For instance, in the synthesis of lipids, it has been utilized to form nanoparticles for various biological applications, including gene delivery and immunization .

Result of Action

The results of this compound’s action are diverse and depend on its use. In the workplace, it is known to be irritating to the nose, eyes, and throat of workers . In the realm of organic synthesis, it serves as a useful reagent for various transformations . In the development of new synthetic lipid compounds, it has been shown to be capable of plasmid delivery in vitro, and inducing antibody profiles similar to other hydrophobic anchors in liposomal peptide vaccines .

Action Environment

The action of this compound is influenced by environmental factors. For instance, it reacts rapidly and exothermically with water to generate hydrogen chloride . This reaction is especially vigorous if catalyzed or heated, which can lead to the generation of flammable vapors . Therefore, the environment in which this compound is used must be carefully controlled to ensure safety and efficacy.

Biochemical Analysis

Biochemical Properties

Cyanuric chloride is known to act as a chlorinating agent, converting alcohols into alkyl chlorides and carboxylic acids into acyl chlorides . It is also used as a dehydrating agent, for instance, in the conversion of amides to nitriles . The biochemical reactions involving this compound rely on the easy displacement of the chloride with nucleophiles such as amines .

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been used in the development of new synthetic lipid compounds . These lipids were evaluated for their ability to form nanoparticles and subsequently tested for their utility in various biological applications, including gene delivery and immunization

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis upon contact with water, forming hydrochloric acid and cyanuric acid This reaction is believed to be central to its biochemical activity

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been utilized in the development of new synthetic lipid compounds . Of the 12 lipids synthesized, 8 formed nanoparticles that remained stable, based on dynamic light scattering, for at least one month . This suggests that this compound has a degree of stability in laboratory conditions.

Dosage Effects in Animal Models

This compound has been found to be irritating to the nose, eyes, and throat of workers and corrosive to the skin and eyes of rabbits and rats . A 90-day inhalation study with rats observed a small increase of inflammatory cells in the nose without other changes in the mucosa at 0.032 ml/m3 (0.25 mg/m3); the NOAEC is 0.0065 ml/m3 (0.05 mg/m3) .

Metabolic Pathways

It is known that this compound undergoes hydrolysis upon contact with water, forming hydrochloric acid and cyanuric acid

Transport and Distribution

Given its reactivity and the fact that it undergoes hydrolysis upon contact with water , it is likely that its transport and distribution are influenced by these properties

Subcellular Localization

Given its reactivity and the fact that it undergoes hydrolysis upon contact with water , it is likely that its localization within the cell is influenced by these properties

Preparation Methods

Cyanuric chloride is synthesized in two main steps from hydrogen cyanide. The first step involves the chlorination of hydrogen cyanide to form cyanogen chloride (ClCN). This reaction is exothermic and occurs at moderate temperatures between 20 and 40°C . The second step involves the trimerization of cyanogen chloride to form this compound. This process is typically carried out at elevated temperatures over a carbon catalyst . Industrial production of this compound is significant, with approximately 200,000 tons produced annually .

Chemical Reactions Analysis

Cyanuric chloride undergoes various chemical reactions, primarily involving substitution reactions due to the presence of chlorine atoms. Some key reactions include:

Common reagents used in these reactions include amines, water, and various organic solvents. The major products formed from these reactions are triazine derivatives, cyanuric acid, and acyl chlorides .

Properties

IUPAC Name

2,4,6-trichloro-1,3,5-triazine
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InChI

InChI=1S/C3Cl3N3/c4-1-7-2(5)9-3(6)8-1
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InChI Key

MGNCLNQXLYJVJD-UHFFFAOYSA-N
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Canonical SMILES

C1(=NC(=NC(=N1)Cl)Cl)Cl
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Molecular Formula

C3Cl3N3
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DSSTOX Substance ID

DTXSID6026799
Record name 2,4,6-Trichloro-s-triazine
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Molecular Weight

184.41 g/mol
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Physical Description

Cyanuric chloride appears as a colorless crystalline solid with a pungent odor. Melting point 146 °C. Density 1.32 g / cm3. Very slightly soluble in water. Toxic by ingestion and inhalation of vapors. Irritates skin and eyes. Used to make dyes., Dry Powder; Liquid, Colorless crystals with pungent odor; [ICSC] White powder; [MSDSonline], COLOURLESS CRYSTALS WITH PUNGENT ODOUR.
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Boiling Point

192 °C, Boiling point: 194 °C at 764 mm Hg. Hydrolyzes in cold water.
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Solubility

Insol in water; sol in alcohol, Sol in chloroform, carbon tetrachloride, hot ether, dioxane, ketones, Solubility in water: reaction
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Density

1.32 at 20 °C/4 °C, 1.3 g/cm³
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Vapor Density

6.36 (Air = 1), Relative vapor density (air = 1): 6.4
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Vapor Pressure

0.02 [mmHg], Vapor pressure = 2 mm Hg at 70 °C, Vapor pressure, kPa at 70 °C: 0.3
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Impurities

Hydrolysis caused by improper handling can result in cyanuric acid impurities
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Color/Form

Crystals from ether or benzene, Colorless, monoclinic crystals from C6H6

CAS No.

108-77-0
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Melting Point

146 °C, 154 °C
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Synthesis routes and methods I

Procedure details

To a stirring mixture of 3.7 g (1 eq) of cyanuric chloride, 8 g (3 eq) of aluminum chloride in 50 mL chlorobenzene, was added 0.4 mL of aqueous sodium hydroxide solution (50%) at ice-bath temperature. After 10 min of stirring, 1.9 eq of m-xylene was added. The cooling bath was removed and the reaction mixture stirred at room temperature. HPLC analysis after 30 min at room temperature showed 91% of cyanuric chloride conversion to 2-chloro-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine and 2,4,6-tris(2,4-dimethylphenyl)-1,3,5-triazine, formed in a ratio of 96:4. A second sample analyzed after 1 h at room temperature showed 94% of cyanuric chloride conversion to 2-chloro-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine and 2,4,6-tris(2,4-dimethylpheny)-1,3,5-triazine, in a ratio of 92:8. After a total of 4 h at room temperature, HPLC analysis showed 95% conversion of cyanuric chloride and a ratio of 2-chloro-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine to 2,4,6-tris(2,4-dimethylphenyl)-1,3,5-triazine of 89:11.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
91%

Synthesis routes and methods II

Procedure details

To a stirring mixture of 3.7 g (1 eq) of cyanuric chloride, 8 g (3 eq) of aluminum chloride in 50 mL chlorobenzene was added 0.39 g (0.5 eq) of aluminum hydroxide at ice-bath temperature. After 10 min of stirring, 1.9 eq of m-xylene was added. The cooling bath was removed after 10 min and the reaction mixture stirred at room temperature. HPLC analysis after 20 h at room temperature showed 98% of cyanuric chloride conversion to 2-chloro-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine and 2,4,6-tris(2,4-dimethylphenyl)-1,3,5-triazine, formed in a ratio of 80:20.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

Synthesis routes and methods III

Procedure details

Methods of preparing isomerically pure alkyl chlorides are known and described in the literature. S. R. Sandler, J. Org. Chem. 35, 3967 (1970), describes the conversion of primary, secondary and tertiary alcohols into alkyl chloride compounds by reacting the alcohols with an excess of cyanuric chloride under anhydrous conditions. Furthermore, on page 3968 of the text, the reaction of 2-pentanol with cyanuric chloride, zinc chloride/hydrogen chloride, thionyl chloride/pyridine and with hydrogen chloride is described. Isomerically pure 2-chloro-pentane is obtained in a yield of 48% in the reaction with thionyl chloride/pyridine and in a yield of 57% in the reaction with cyanuric chloride alone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkyl chlorides
Quantity
0 (± 1) mol
Type
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Reaction Step Two
[Compound]
Name
tertiary alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkyl chloride
Quantity
0 (± 1) mol
Type
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Reaction Step Four
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
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Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
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reactant
Reaction Step Seven
Quantity
0 (± 1) mol
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reactant
Reaction Step Seven
Name
thionyl chloride pyridine
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Reaction Step Seven
Name
zinc chloride hydrogen chloride
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Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyanuric chloride
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Cyanuric chloride
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Cyanuric chloride

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